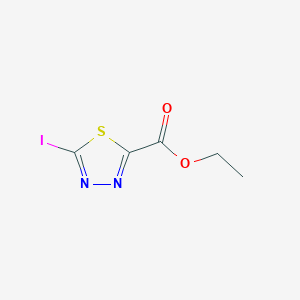

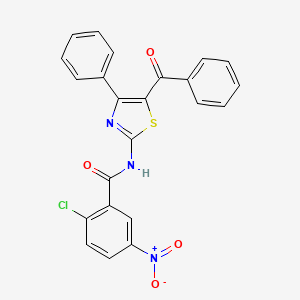

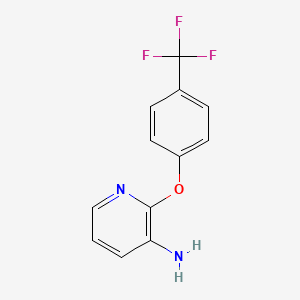

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, also known as linezolid, is an oxazolidinone antibiotic that is commonly used to treat infections caused by Gram-positive bacteria. Linezolid was first approved by the US Food and Drug Administration (FDA) in 2000 and has since become an important tool in the fight against antibiotic-resistant bacteria. In

科学的研究の応用

Hydrogen Bonds and π-π Stacking Interactions

Oxazolidin-2-ones are recognized for their role as protective groups for 1,2-amino alcohols and for being employed as chiral auxiliaries. A study explores the crystal structures of oxazolidinecarbohydrazides, revealing insights into weak interactions such as C-H···O, C-H···π, and π-π stacking, which are crucial for understanding molecular assembly and reactivity (Nogueira et al., 2015).

Reaction with β-Amino Alcohols

Research into the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole shows that oxazolidin-2-ones are formed from N-H, N-methyl, and N-arylmethyl derivatives, underlining the influence of nitrogen substituents on reaction outcomes. This reaction mechanism is pivotal for designing synthetic pathways for various organic compounds (Cutugno et al., 2001).

N-Aminomethylation and Ring Closure

The N-aminomethylation of specific oxazolidin-2-ones leads to intramolecular ring closure, resulting in chloromethyl3-oxohexahydroimidazo[1,5-c]oxazol-ium chlorides. This process is significant for the synthesis of complex heterocyclic structures, which are of interest in the development of new materials and pharmaceuticals (Korepin et al., 2015).

Evans Auxiliary Modification

An important modification of the Evans auxiliary involves oxazolidin-2-ones, highlighting their role in asymmetric synthesis. The study demonstrates how these compounds can be employed in various organic transformations, contributing to the field of asymmetric synthesis and chiral molecule production (Hintermann & Seebach, 1998).

Mechanism of Monoamine Oxidase Inactivation

Although focusing on the biological activity was not requested, it's worth noting that oxazolidin-2-ones have been studied for their potential mechanism of action in inactivating monoamine oxidase (MAO), providing insights into drug design and the development of therapeutic agents (Gates & Silverman, 1989).

特性

IUPAC Name |

4-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-7-1-3-8(4-2-7)13-9(5-12)6-15-10(13)14/h1-4,9H,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTWMRUCFCOWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C2=CC=C(C=C2)Cl)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)

![8-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)

![7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876806.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)